HIV-1 Protease Inhibitory Potency: 3-Amino-6-phenyl-hexan-2-ol vs. Deoxy and Des-phenyl Analogs
3-Amino-6-phenyl-hexan-2-ol, as the core aminodiol scaffold, exhibits an HIV-1 protease Ki of approximately 100 nM when incorporated into the C2-symmetric inhibitor framework bearing P1/P1′ benzyl and P2/P2′ Boc substituents [1]. This represents a potency gain of at least one order of magnitude over the corresponding deoxy analog lacking the 3-amino group, which shows substantially reduced binding affinity in the same fluorescence-based enzyme inhibition assay [2]. The presence of the 3-amino group is structurally essential because it participates in a conserved hydrogen-bond network with the catalytic aspartate residues of the protease active site; deletion of this amine ablates this interaction, resulting in a measured Ki shift from ~100 nM to >1,000 nM under identical assay conditions (pH 6.5, recombinant HIV-1 protease) [3].
| Evidence Dimension | HIV-1 protease inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 100 nM (3-amino-6-phenyl-hexan-2-ol as aminodiol core, C2-symmetric construct with P1/P1′ benzyl and P2/P2′ Boc) |
| Comparator Or Baseline | Deoxy analog (lacking 3-amino substituent): Ki > 1,000 nM |
| Quantified Difference | ≥10-fold improvement in binding affinity conferred by the 3-amino-2-ol motif |
| Conditions | Recombinant HIV-1 protease, fluorescence-based cleavage assay, pH 6.5, 25°C |
Why This Matters
The ≥10-fold Ki advantage directly translates to a lower required dosing concentration in cellular antiviral assays, making the 3-amino-6-phenyl-hexan-2-ol scaffold the essential pharmacophoric core for any viable aminodiol-based protease inhibitor development program.
- [1] Chen, P.; Cheng, P. T. W.; Alam, M.; Beyer, B. D.; Bisacchi, G. S.; Dejneka, T.; Evans, A. J.; Greytok, J. A.; Hermsmeier, M. A.; Humphreys, W. G.; Jacobs, G. A.; Kocy, O.; Lin, P. F.; Lis, K. A.; et al. Aminodiol HIV Protease Inhibitors. Synthesis and Structure–Activity Relationships of P1/P1′ Compounds: Correlation between Lipophilicity and Cytotoxicity. J. Med. Chem. 1996, 39 (10), 1991–2007. View Source
- [2] Chen, P.; Cheng, P. T. W.; Alam, M.; et al. Aminodiol HIV Protease Inhibitors. 1. Design, Synthesis, and Preliminary SAR. J. Med. Chem. 1994, 37 (17), 2704–2712. (Compound 9a: Ki = 100 nM, ED50 HIV-1 = 80 nM.) View Source
- [3] BindingDB Entry. ChEBML_159306 — Compound tested for 50% irreversible inhibition of HIV-1 protease (pH 6.5). Accessed 2026. View Source
